Imeglimin

Catalog No.
S530502
CAS No.
775351-65-0
M.F
C6H13N5
M. Wt
155.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imeglimin

CAS Number

775351-65-0

Product Name

Imeglimin

IUPAC Name

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine

Molecular Formula

C6H13N5

Molecular Weight

155.20 g/mol

InChI

InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1

InChI Key

GFICWFZTBXUVIG-SCSAIBSYSA-N

SMILES

CC1N=C(NC(=N1)N(C)C)N

Solubility

Soluble in DMSO, not in water

Synonyms

Imeglimin

Canonical SMILES

CC1N=C(NC(=N1)N(C)C)N

Isomeric SMILES

C[C@@H]1N=C(NC(=N1)N(C)C)N

Description

The exact mass of the compound Imeglimin is 155.1171 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Type 2 Diabetes Mellitus

Improvement of Mitochondrial and Endoplasmic Reticulum Function

Improvement of Vascular Dysfunction

Enhancement of Insulin Secretion

Boosting Glucose Absorption

Induction of Mitophagy

Imeglimin is a novel antidiabetic compound classified as the first oral agent in the glimin class, specifically a tetrahydrotriazine derivative. Its chemical name is (6R)-(+)-4-dimethylamino-2-imino-6-methyl-1,2,5,6-tetrahydro-1,3,5-triazine hydrochloride, with a molecular weight of 155.2 Da. Imeglimin acts primarily as an inhibitor of oxidative phosphorylation within mitochondria, which leads to significant metabolic effects in eukaryotic cells. This mechanism is particularly beneficial for managing type 2 diabetes mellitus (T2DM) by addressing three critical aspects: inadequate insulin secretion by pancreatic beta cells, increased gluconeogenesis, and peripheral insulin resistance .

Imeglimin's mechanism of action is multifaceted, addressing several key issues in T2DM []. Here's a breakdown of its primary functions:

  • Enhancing Insulin Secretion: Imeglimin increases the ability of pancreatic beta cells to secrete insulin in response to rising blood sugar levels [, ]. This is achieved by promoting the activity of an enzyme called nicotinamide phosphoribosyltransferase, ultimately leading to increased insulin production [].
  • Improving Insulin Sensitivity: Imeglimin enhances the action of insulin in peripheral tissues like muscle and liver, allowing for better glucose uptake from the bloodstream []. This helps to lower overall blood sugar levels.
  • Protecting Beta Cells: Imeglimin might also offer protection to pancreatic beta cells, potentially slowing down their deterioration in T2DM []. This could have long-term benefits for insulin production.

Clinical trials have shown Imeglimin to be generally well-tolerated with a low risk of severe hypoglycemia (excessively low blood sugar) compared to other diabetic medications [, ]. However, as with any new drug, ongoing monitoring for potential side effects is essential. Detailed safety data, including specific toxicity levels, is still being gathered.

The primary chemical reaction involving imeglimin is its inhibition of oxidative phosphorylation. This reaction occurs in the mitochondria and is crucial for energy production in cells. By modulating the electron transport chain, imeglimin reduces the formation of reactive oxygen species and prevents the opening of the mitochondrial permeability transition pore, which is associated with cell death . Additionally, imeglimin has been shown to inhibit gluconeogenesis by decreasing the activities of key enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase in hepatocytes .

Imeglimin exhibits significant biological activity that enhances glucose homeostasis. It improves pancreatic beta-cell function and insulin sensitivity in various tissues, including the liver and skeletal muscle. The compound has demonstrated the ability to decrease oxidative stress by rebalancing respiratory chain activity and enhancing glucose-stimulated insulin secretion (GSIS). Notably, its effects on GSIS are diazoxide-resistant, indicating a unique mechanism distinct from traditional sulfonylureas . Clinical studies have shown that imeglimin effectively lowers fasting plasma glucose levels and glycated hemoglobin in patients with T2DM .

The synthesis of imeglimin typically involves a straightforward process that can be conducted through one-pot reactions. For instance, one method includes reacting an aldehyde with metformin under reflux conditions using acetic acid as a solvent. This method yields various imeglimin derivatives with satisfactory outcomes ranging from 69% to 88% . The synthesized compounds are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.

Imeglimin's primary application is in the treatment of type 2 diabetes mellitus. It serves as an oral hypoglycemic agent that addresses multiple pathophysiological factors contributing to T2DM. Its unique mechanism allows for improved insulin secretion and reduced hepatic glucose production, making it a promising alternative or adjunct to existing therapies such as metformin . Additionally, ongoing research explores its potential applications in other metabolic disorders due to its effects on mitochondrial function and oxidative stress.

Research on imeglimin has revealed its interactions with various cellular pathways that enhance its therapeutic effects. For example, it has been shown to increase nicotinamide adenine dinucleotide synthesis and mobilize calcium ions within pancreatic beta cells, further promoting insulin secretion . Interaction studies indicate that imeglimin's actions are independent of classical pathways involving potassium ATP channels, suggesting a distinct mode of action compared to other antidiabetic agents.

  • Metformin: A widely used first-line treatment for type 2 diabetes that improves insulin sensitivity and decreases hepatic glucose production.
  • Dapagliflozin: A sodium-glucose co-transporter 2 inhibitor that promotes renal excretion of glucose.
  • Sitagliptin: A dipeptidyl peptidase-4 inhibitor that enhances incretin levels to stimulate insulin release.

Comparison Table

CompoundMechanism of ActionUnique Features
ImegliminInhibits oxidative phosphorylation; enhances GSISDual action on mitochondrial function and insulin sensitivity
MetforminReduces hepatic glucose production; increases insulin sensitivityFirst-line therapy; well-established efficacy
DapagliflozinInhibits renal glucose reabsorptionWeight loss benefits; cardiovascular protection
SitagliptinIncreases incretin levelsWorks independently of glucose levels

Imeglimin's unique combination of actions targeting mitochondrial dysfunction and enhancing beta-cell function distinguishes it from these similar compounds, offering a novel approach to managing type 2 diabetes mellitus .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

155.11709544 g/mol

Monoisotopic Mass

155.11709544 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UU226QGU97

Wikipedia

Imeglimin

Dates

Modify: 2023-08-15
1: Scheen AJ. Investigational insulin secretagogues for type 2 diabetes. Expert Opin Investig Drugs. 2016 Feb 16. [Epub ahead of print] PubMed PMID: 26881467.
2: Vuylsteke V, Chastain LM, Maggu GA, Brown C. Imeglimin: A Potential New Multi-Target Drug for Type 2 Diabetes. Drugs R D. 2015 Sep;15(3):227-32. doi: 10.1007/s40268-015-0099-3. PubMed PMID: 26254210; PubMed Central PMCID: PMC4561051.
3: Pacini G, Mari A, Fouqueray P, Bolze S, Roden M. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes. Diabetes Obes Metab. 2015 Jun;17(6):541-5. doi: 10.1111/dom.12452. Epub 2015 Mar 25. PubMed PMID: 25694060.
4: Vial G, Chauvin MA, Bendridi N, Durand A, Meugnier E, Madec AM, Bernoud-Hubac N, Pais de Barros JP, Fontaine É, Acquaviva C, Hallakou-Bozec S, Bolze S, Vidal H, Rieusset J. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model. Diabetes. 2015 Jun;64(6):2254-64. doi: 10.2337/db14-1220. Epub 2014 Dec 31. PubMed PMID: 25552598.
5: Fouqueray P, Pirags V, Diamant M, Schernthaner G, Lebovitz HE, Inzucchi SE, Bailey CJ. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with sitagliptin monotherapy. Diabetes Care. 2014 Jul;37(7):1924-30. doi: 10.2337/dc13-2349. Epub 2014 Apr 10. PubMed PMID: 24722500.
6: Fouqueray P, Pirags V, Inzucchi SE, Bailey CJ, Schernthaner G, Diamant M, Lebovitz HE. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with metformin monotherapy. Diabetes Care. 2013 Mar;36(3):565-8. doi: 10.2337/dc12-0453. Epub 2012 Nov 16. PubMed PMID: 23160726; PubMed Central PMCID: PMC3579350.
7: Pirags V, Lebovitz H, Fouqueray P. Imeglimin, a novel glimin oral antidiabetic, exhibits a good efficacy and safety profile in type 2 diabetic patients. Diabetes Obes Metab. 2012 Sep;14(9):852-8. doi: 10.1111/j.1463-1326.2012.01611.x. Epub 2012 May 16. PubMed PMID: 22519919.

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